4-Methyl-1-(pyridin-3-YL)pentan-1-amine
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Overview
Description
4-Methyl-1-(pyridin-3-yl)pentan-1-amine is a chemical compound with the molecular formula C11H18N2 It is characterized by a pyridine ring attached to a pentan-1-amine chain with a methyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(pyridin-3-yl)pentan-1-amine typically involves the reaction of pyridine derivatives with appropriate alkylating agents. One common method involves the alkylation of pyridine with 4-methylpentan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(pyridin-3-yl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
4-Methyl-1-(pyridin-3-yl)pentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(pyridin-3-yl)pentan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-4-yl)methanamine: Similar structure but with a different substitution pattern on the pyridine ring.
4-Methyl-1-(pyridin-2-yl)pentan-1-amine: Similar structure with the pyridine ring attached at a different position.
4-Methyl-1-(pyridin-4-yl)pentan-1-amine: Similar structure with the pyridine ring attached at the fourth position.
Uniqueness
4-Methyl-1-(pyridin-3-yl)pentan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C11H18N2 |
---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-methyl-1-pyridin-3-ylpentan-1-amine |
InChI |
InChI=1S/C11H18N2/c1-9(2)5-6-11(12)10-4-3-7-13-8-10/h3-4,7-9,11H,5-6,12H2,1-2H3 |
InChI Key |
DXZNKCCYYNZNOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C1=CN=CC=C1)N |
Origin of Product |
United States |
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